molecular formula C9H9F4NO B1526773 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline CAS No. 1344371-80-7

4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

Cat. No. B1526773
M. Wt: 223.17 g/mol
InChI Key: WFZDPMIUTIDFSC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is a chemical compound with the molecular formula C9H9F4NO and a molecular weight of 223.17 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is 1S/C9H9F4NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Vibrational Analysis for NLO Materials

Research on the vibrational analysis of fluoro-substituted anilines, including 4-fluoro-3-(trifluoromethyl)aniline, has provided insights into their potential utility in non-linear optical (NLO) materials. Experimental techniques such as Fourier Transform-Infrared and Fourier Transform-Raman have been employed alongside theoretical density functional theory computations to understand the effects of substituents on the vibrational spectra. The studies indicate significant hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, highlighting their relevance to NLO materials development (Revathi et al., 2017).

Direct Ortho-C-H Imidation in Organic Synthesis

The application of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group has facilitated Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This methodology enhances the efficiency and functional group tolerance of the imidation process, enabling the synthesis of useful quinazoline and fused isoindolinone scaffolds through one-step derivatization. Such advancements underscore the role of fluoro-substituted anilines in diversifying organic synthesis strategies (Wu et al., 2021).

Docking and QSAR Studies for Kinase Inhibitors

In the development of kinase inhibitors, fluoro-substituted anilines have been docked to study their orientations and active conformations, aiding in the analysis of molecular features contributing to high inhibitory activity. Through quantitative structure–activity relationship (QSAR) methods, including Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), predictive models have been developed, providing a foundation for future inhibitor design (Caballero et al., 2011).

Electrochemical Polymerization and Properties

The electrochemical behavior and polymerization of fluoro-substituted anilines have been extensively studied, revealing the formation of soluble polymers with promising electrical properties. These studies not only provide insights into the polymerization mechanisms involving radical-cations but also pave the way for the development of conductive polyfluoroanilines through doping processes (Cihaner & Önal, 2002).

Synthesis and Characterization of Fluorine-Substituted Polyanilines

Research into the synthesis and characterization of fluorine-substituted polyanilines from aniline monomers highlights their potential in various applications. These studies focus on the thermal behavior, conductivity, and structural properties of the polymers, contributing to the understanding of polyfluoroanilines' utility in materials science (Cihaner & Önal, 2001).

properties

IUPAC Name

4-fluoro-2-(3,3,3-trifluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZDPMIUTIDFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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